2-(4-(Bromomethyl)phenyl)-6-methoxybenzo[d]thiazole
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Overview
Description
2-(4-(Bromomethyl)phenyl)-6-methoxybenzo[d]thiazole is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to a methoxybenzo[d]thiazole moiety
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been reported to exhibit diverse biological activities, suggesting they may interact with multiple targets .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, potentially leading to changes in cellular processes . The specific interactions of this compound with its targets would need further investigation.
Biochemical Pathways
Thiazole derivatives have been reported to activate or inhibit various biochemical pathways, leading to diverse downstream effects .
Result of Action
Thiazole derivatives have been reported to exhibit various biological activities, suggesting they may induce a range of molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Bromomethyl)phenyl)-6-methoxybenzo[d]thiazole typically involves multiple stepsThe reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are usually carried out in solvents such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Bromomethyl)phenyl)-6-methoxybenzo[d]thiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce ketones or aldehydes .
Scientific Research Applications
2-(4-(Bromomethyl)phenyl)-6-methoxybenzo[d]thiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and DNA.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(Chloromethyl)phenyl)-6-methoxybenzo[d]thiazole
- 2-(4-(Methyl)phenyl)-6-methoxybenzo[d]thiazole
- 2-(4-(Hydroxymethyl)phenyl)-6-methoxybenzo[d]thiazole
Uniqueness
2-(4-(Bromomethyl)phenyl)-6-methoxybenzo[d]thiazole is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. The bromine atom enhances the compound’s electrophilicity, making it more reactive in substitution reactions. This unique reactivity profile makes it a valuable intermediate in the synthesis of various derivatives with potential biological activities .
Properties
IUPAC Name |
2-[4-(bromomethyl)phenyl]-6-methoxy-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNOS/c1-18-12-6-7-13-14(8-12)19-15(17-13)11-4-2-10(9-16)3-5-11/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXGRZITWONDFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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